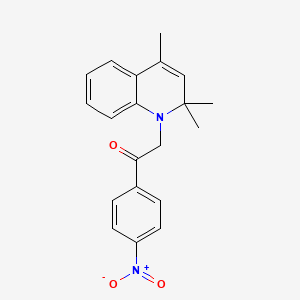

1-(4-nitrophenyl)-2-(2,2,4-trimethyl-1(2H)-quinolinyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 1-(4-nitrophenyl)-2-(2,2,4-trimethyl-1(2H)-quinolinyl)ethanone involves complex reactions that are meticulously designed to ensure the precise assembly of the molecular structure. For example, a method for the direct synthesis of pyrrolo[1,2-α]quinoxalines via iron-catalyzed transfer hydrogenation between 1-(2-nitrophenyl)pyrroles and alcohols demonstrates the intricacy of synthesizing related quinoline derivatives (Chun et al., 2020). Additionally, the simultaneous double C2/C3 functionalization of quinoline has been reported, highlighting the complex nature of synthesizing compounds with specific functional groups (Belyaeva et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds reveals significant insights into their physical and chemical properties. For instance, the crystal structure analysis of ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinolin-3-)carboxylate provides valuable information on the conformation and bonding within the molecule, contributing to the understanding of its stability and reactivity (Xiang, 2004).

Chemical Reactions and Properties

Chemical reactions involving compounds of this nature often exhibit unique reactivity due to their intricate molecular structures. The base-catalyzed condensation of o-nitroacetophenone, leading to the formation of 4-quinolone from an indoline system, showcases the potential for diverse chemical transformations (Miwa, 1972). Such reactions are pivotal for synthesizing new derivatives with varied biological and chemical properties.

Physical Properties Analysis

The physical properties of these compounds, such as melting points and thermal stability, are crucial for their practical applications. The thermal and optical properties of an organic single crystal similar in structure, detailing its transparency and thermal stability, provide a basis for understanding the physical characteristics of 1-(4-nitrophenyl)-2-(2,2,4-trimethyl-1(2H)-quinolinyl)ethanone derivatives (Loh et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents and conditions, play a significant role in the compound's applications. Research on heterocycle-heterocycle strategies and reductive cyclization of o-nitrophenyl propargyl alcohols illustrates the complex chemical behavior and versatility of quinoline derivatives in synthesis (Coffman et al., 2013), (Sandelier & DeShong, 2007).

Propriétés

IUPAC Name |

1-(4-nitrophenyl)-2-(2,2,4-trimethylquinolin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-14-12-20(2,3)21(18-7-5-4-6-17(14)18)13-19(23)15-8-10-16(11-9-15)22(24)25/h4-12H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIHXRWCJMDZCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(N(C2=CC=CC=C12)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-])(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-nitrophenyl)-2-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{4-[(2-hydroxyethyl)amino]quinazolin-6-yl}-N,N-dimethylbenzamide](/img/structure/B5629014.png)

![5-[(5-nitro-8-quinolinyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5629033.png)

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-N-(2-furylmethyl)-1-piperidinecarboxamide](/img/structure/B5629069.png)

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5629076.png)

![1-cyclopentyl-4-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]pyrrolidin-2-one](/img/structure/B5629093.png)

![2-methyl-6-({3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl}carbonyl)-4H-pyran-4-one](/img/structure/B5629107.png)

![9-(3-chloro-2-methylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B5629109.png)

![rel-(3aR,6aR)-N,2-dimethyl-N-(3-quinolinylmethyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5629119.png)